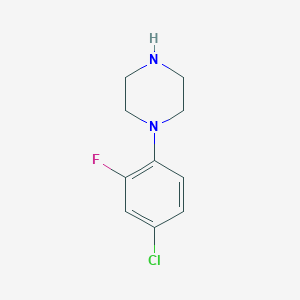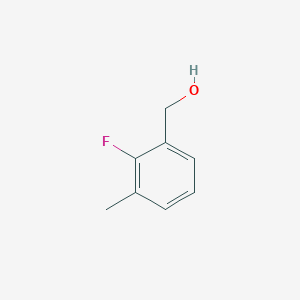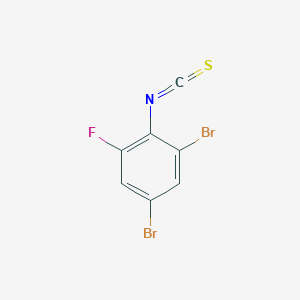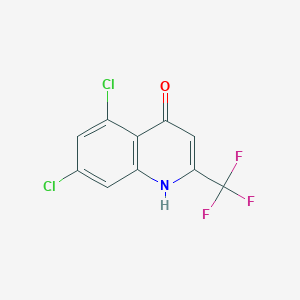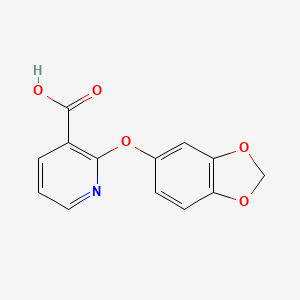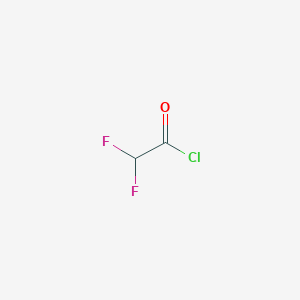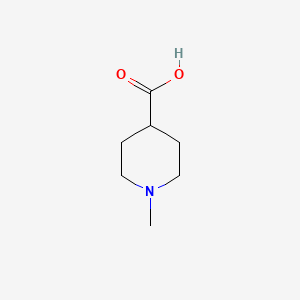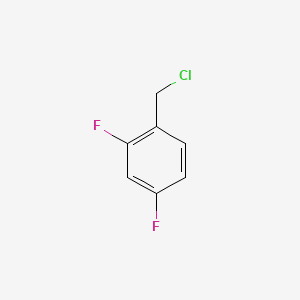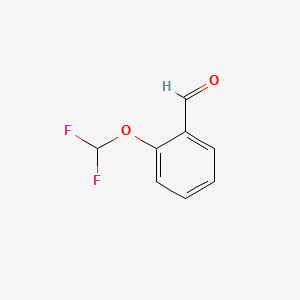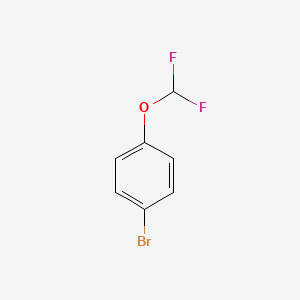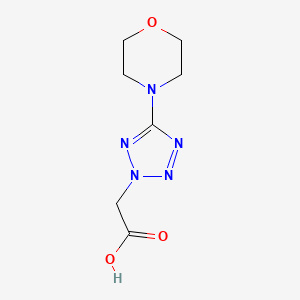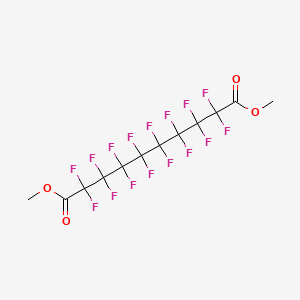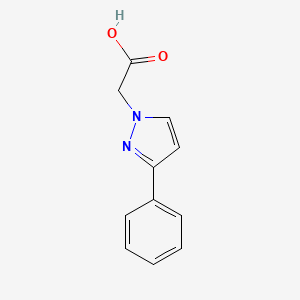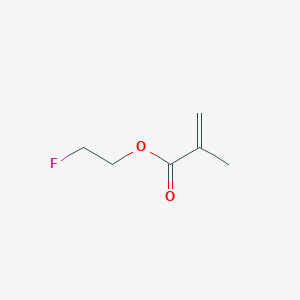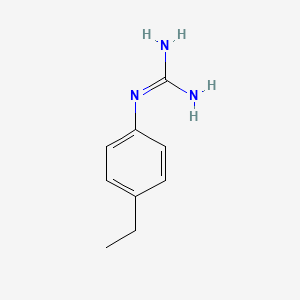
N-(4-乙基苯基)胍
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-ethylphenyl)guanidine: is an organic compound that belongs to the class of guanidines. Guanidines are known for their high basicity and ability to form hydrogen bonds, making them versatile in various biological and chemical applications . The compound consists of a guanidine group attached to a 4-ethylphenyl group, which influences its chemical properties and reactivity.
科学研究应用
N-(4-ethylphenyl)guanidine has a wide range of applications in scientific research:
作用机制
Target of Action
N-(4-ethylphenyl)guanidine is a guanidine derivative. Guanidine derivatives have been found to interact with various targets, including the Glutamate receptor ionotropic NMDA 1 (NMDAR1) . This receptor plays a crucial role in synaptic plasticity and memory function, making it a significant target for N-(4-ethylphenyl)guanidine.
Mode of Action
For instance, guanethidine, another guanidine derivative, acts at the sympathetic neuroeffector junction by inhibiting or interfering with the release and/or distribution of norepinephrine (NE), rather than acting at the effector cell by inhibiting the association of norepinephrine with its receptors .
Biochemical Pathways
For example, guanethidine is known to affect the adrenergic transmission pathway
Pharmacokinetics
For instance, guanethidine is rapidly absorbed and distributed, with a half-life of about 7-8 hours . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of N-(4-ethylphenyl)guanidine would need to be studied to understand its bioavailability and pharmacokinetic behavior.
Result of Action
For instance, guanidine has been used to treat muscle weakness and fatigue associated with the myasthenic complications of Eaton-Lambert syndrome because it increases acetylcholine release at nerve terminals .
Action Environment
The action environment of N-(4-ethylphenyl)guanidine is likely to be influenced by various factors, including the metabolic/contractile muscle phenotype; muscle fiber types and density/type of ion channels, sarcoplasmic reticulum, and mitochondria organization . These factors may have a profound impact on the levels and isoform expression pattern of Ca 2+ regulatory membrane proteins, thus reflecting regulation of calcium handling and contractile response in different types of muscle .
准备方法
Synthetic Routes and Reaction Conditions:
Classical Methods: The traditional synthesis of guanidines often involves the addition of amines to carbodiimides or the use of thioureas with thiophilic metal salts.
Transition Metal Catalysis: Recent developments have introduced transition metal-catalyzed methods for guanidine synthesis.
Industrial Production Methods: Industrial production of N-(4-ethylphenyl)guanidine typically employs scalable and efficient synthetic routes. One-pot synthesis approaches, which combine multiple steps into a single reaction vessel, are favored for their efficiency and yield .
化学反应分析
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products:
Oxidation: Oxidized derivatives of N-(4-ethylphenyl)guanidine.
Reduction: Reduced forms of the compound.
Substitution: Substituted guanidine derivatives.
相似化合物的比较
- N-(4-methylphenyl)guanidine
- N-(4-chlorophenyl)guanidine
- N-(4-nitrophenyl)guanidine
Comparison:
- N-(4-ethylphenyl)guanidine is unique due to the presence of the ethyl group, which influences its steric and electronic properties. This can affect its reactivity and interaction with biological targets compared to other substituted guanidines .
- N-(4-methylphenyl)guanidine has a methyl group, which is smaller and less electron-donating than the ethyl group, potentially leading to different reactivity and binding affinities .
- N-(4-chlorophenyl)guanidine contains a chlorine atom, which is electron-withdrawing and can significantly alter the compound’s chemical behavior and biological activity .
- N-(4-nitrophenyl)guanidine has a nitro group, which is strongly electron-withdrawing, making it more reactive in certain chemical reactions and potentially altering its biological interactions .
属性
IUPAC Name |
2-(4-ethylphenyl)guanidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c1-2-7-3-5-8(6-4-7)12-9(10)11/h3-6H,2H2,1H3,(H4,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOSZGPBYQCNGKB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N=C(N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10394482 |
Source


|
| Record name | N-(4-ethylphenyl)guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10394482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111299-89-9 |
Source


|
| Record name | N-(4-ethylphenyl)guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10394482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
